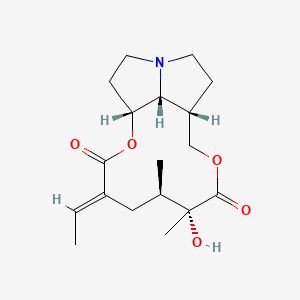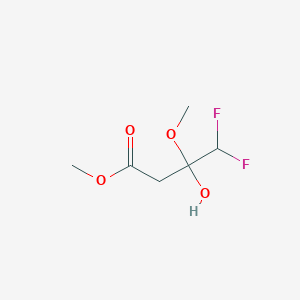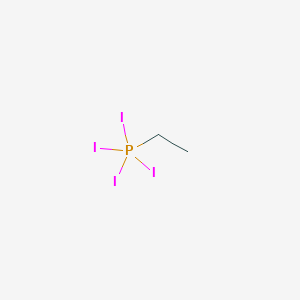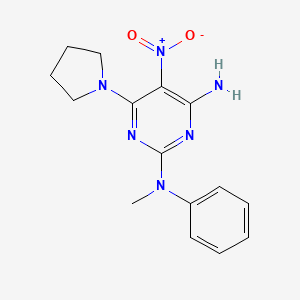
Neoplatyphylline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neoplatyphylline is a pyrrolizidine alkaloid found in certain species of the Senecio genus, such as Senecio platyphylloides and Senecio rhombifolius . It has the molecular formula C₁₈H₂₇NO₅ and a molecular weight of 337.41 g/mol . This compound is known for its cholinolytic and spasmolytic actions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Neoplatyphylline involves several steps, starting from basic organic compounds. The exact synthetic routes and reaction conditions are detailed in various chemical literature sources
Industrial Production Methods
Industrial production of this compound is less common due to its natural abundance in certain plant species. Extraction from these plants is the primary method of obtaining this compound . The extraction process involves solvent extraction followed by purification steps such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Neoplatyphylline undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of hydroxyl groups to keto groups.
Reduction: Reduction reactions can convert keto groups back to hydroxyl groups.
Substitution: Various substitution reactions can occur at different positions on the pyrrolizidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are usually carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield keto derivatives, while reduction can produce hydroxyl derivatives .
Aplicaciones Científicas De Investigación
Neoplatyphylline has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Neoplatyphylline involves its interaction with cholinergic receptors in the nervous system . By binding to these receptors, it inhibits the action of acetylcholine, leading to a reduction in muscle contractions and spasms . This cholinolytic action is the basis for its spasmolytic effects.
Comparación Con Compuestos Similares
Similar Compounds
Neoplatyphylline is similar to other pyrrolizidine alkaloids such as:
Platyphylline: Another pyrrolizidine alkaloid with similar cholinolytic and spasmolytic actions.
Hastacine: A stereoisomer of this compound with similar chemical properties.
Uniqueness
What sets this compound apart from these similar compounds is its specific molecular structure and the unique combination of functional groups that confer its distinct chemical and biological properties .
Propiedades
Número CAS |
20361-76-6 |
|---|---|
Fórmula molecular |
C18H27NO5 |
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
(1R,4E,6R,7R,11S,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadecane-3,8-dione |
InChI |
InChI=1S/C18H27NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4,11,13-15,22H,5-10H2,1-3H3/b12-4+/t11-,13-,14-,15-,18-/m1/s1 |
Clave InChI |
BTHCJHQOYFUIMG-CDQUAFCBSA-N |
SMILES isomérico |
C/C=C/1\C[C@H]([C@@](C(=O)OC[C@H]2CCN3[C@H]2[C@@H](CC3)OC1=O)(C)O)C |
SMILES canónico |
CC=C1CC(C(C(=O)OCC2CCN3C2C(CC3)OC1=O)(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![16-Azabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B14144210.png)
![(6-Butyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol](/img/structure/B14144212.png)
![2-[Benzyl(2,5-dimethoxybenzyl)amino]ethanol](/img/structure/B14144218.png)


![5-[(4-Chloro-2,3-dihydro-1,1-dioxido-3-thienyl)thio]-3-methyl-1H-1,2,4-triazole](/img/structure/B14144244.png)


![[(Methylstannanetriyl)tris(methylene)]tris(dimethylphosphane)](/img/structure/B14144252.png)
![3-(1H-benzimidazol-2-yl)-6-[(E)-(4-nitrophenyl)diazenyl]-2H-chromen-2-one](/img/structure/B14144260.png)
![4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B14144266.png)

